molecular formula C12H9ClN4O2S2 B2815694 5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 1251686-43-7

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2815694
CAS No.: 1251686-43-7
M. Wt: 340.8
InChI Key: RARHHDVUQGIMJP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule integrating three distinct pharmacophores: a thiophene ring substituted with a chloro group, a 1,3,4-oxadiazole core, and a 2,4-dimethylthiazole moiety. The thiophene-2-carboxamide group is linked via an amide bond to the 1,3,4-oxadiazole ring, which is further substituted at the 5-position with the thiazole derivative.

Properties

IUPAC Name

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S2/c1-5-9(20-6(2)14-5)11-16-17-12(19-11)15-10(18)7-3-4-8(13)21-7/h3-4H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHHDVUQGIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties supported by various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and an oxadiazole group. This structural diversity is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives containing the oxadiazole and thiazole rings exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values for compounds with similar structures ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The mechanism often involves the inhibition of biofilm formation and disruption of cell wall synthesis in bacteria, which is crucial for their virulence .

Anticancer Activity

The anticancer potential of thiazole and oxadiazole derivatives has been extensively studied:

Case Studies

  • Thiazole Derivatives : A study indicated that compounds with a thiazole ring showed significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl ring enhanced activity, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
  • Oxadiazole Compounds : Research has shown that compounds containing both oxadiazole and thiazole rings have demonstrated strong antitumor activity through apoptosis induction in cancer cells. For example, one compound exhibited an IC50 value significantly lower than 10 µM against human glioblastoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImportance
Thiazole Ring Essential for cytotoxic activity; enhances binding affinity to target proteins.
Oxadiazole Group Contributes to antimicrobial properties; increases overall potency.
Chloro Substitution Enhances lipophilicity and cellular uptake; crucial for activity against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole. Key differences lie in the heteroatom composition (sulfur in thiadiazole vs. oxygen in oxadiazole) and substituent patterns. For example:

Compound Class Core Structure Key Substituents Biological Activity
Target Compound 1,3,4-Oxadiazole 2,4-Dimethylthiazole, chloro-thiophene Anticancer (hypothesized)
5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Alkylthio, phenylcarboxamide Antimicrobial
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal
Thiophene-oxadiazole hybrids 1,3,4-Oxadiazole Chlorophenyl, dibutoxythiophene Electroluminescence, biological

Research Findings and Challenges

  • Thiadiazole vs. Oxadiazole : Thiadiazoles generally exhibit higher lipophilicity, enhancing membrane permeability but increasing metabolic degradation risks. Oxadiazoles, with lower lipophilicity, may offer better solubility and bioavailability .

Q & A

Q. What are the key challenges in synthesizing 5-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

Synthesis involves multi-step protocols, including cyclization of thiazole and oxadiazole moieties, followed by carboxamide coupling. Critical challenges include:

  • Oxadiazole formation : Requires precise control of dehydrating agents (e.g., POCl₃) and reaction time to avoid side products like open-chain intermediates .
  • Thiazole substitution : Steric hindrance from the 2,4-dimethyl group demands high-temperature reflux (e.g., 110°C in DMF) and extended reaction times (12–24 hrs) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR :
    • ¹H NMR : Identifies thiophene protons (δ 7.2–7.5 ppm), methyl groups on thiazole (δ 2.3–2.6 ppm), and amide NH (δ 10–11 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons (δ 120–150 ppm) .
  • IR : Detects C=O (1650–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S (650–750 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₄H₁₀ClN₅O₂S: calc. 363.02, obs. 363.05) .

Q. How can researchers design assays to evaluate the compound’s biological activity?

  • Antimicrobial : Use microdilution assays (MIC against S. aureus and E. coli) with positive controls like ciprofloxacin .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with celecoxib) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • Assay validation : Confirm solubility (e.g., DMSO stock stability) and exclude false positives via counter-screening (e.g., lactate dehydrogenase release) .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Structural analogs : Compare activity of derivatives lacking the 2,4-dimethyl group to assess steric vs. electronic effects .

Q. What strategies enhance the compound’s pharmacokinetic properties while retaining activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amides) to improve oral bioavailability .
  • Lipophilicity modulation : Replace thiophene with fluorinated aryl rings to balance LogP (target: 2–3) .
  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to guide rational modifications .

Q. How can researchers resolve discrepancies in SAR studies for oxadiazole-thiazole hybrids?

  • Computational modeling : Perform DFT calculations to map electrostatic potentials and identify critical H-bond acceptors (e.g., oxadiazole N-atoms) .
  • X-ray diffraction : Analyze crystal packing to assess π-π stacking (thiophene-thiazole interactions) and conformational flexibility .

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